molecular formula C11H12Cl2O3 B3309691 Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate CAS No. 94242-10-1

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

Cat. No.: B3309691
CAS No.: 94242-10-1
M. Wt: 263.11 g/mol
InChI Key: AVPLKXFWAHXGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate” is a complex organic compound. It contains a methyl ester group (-COOCH3), which is common in many organic compounds and can participate in various reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen atoms in the ester and methoxy groups, and the chlorine atoms would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid . The chloro groups might also be reactive and could potentially be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information on its use, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, for example, future research might focus on testing its efficacy and safety in biological systems .

Properties

IUPAC Name

methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-6-4-7(12)5-8(10(6)15-2)9(13)11(14)16-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLKXFWAHXGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 6
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.